2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
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Overview
Description
2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as 1,4-dioxane and triethylamine under reflux conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Butanamide Moiety: The final step involves the coupling of the pyrrolidine-sulfonyl intermediate with a butanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the pyrrolidine ring enhances the compound’s stability and bioavailability . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide.
Sulfonyl Compounds: Sulfonamides and sulfonyl chlorides are structurally related due to the presence of the sulfonyl group.
Uniqueness
2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is unique due to the combination of the pyrrolidine ring and the sulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific research applications .
Properties
CAS No. |
510736-85-3 |
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Molecular Formula |
C15H22N2O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C15H22N2O3S/c1-3-12(2)15(18)16-13-6-8-14(9-7-13)21(19,20)17-10-4-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18) |
InChI Key |
KZZPEHIODMPEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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